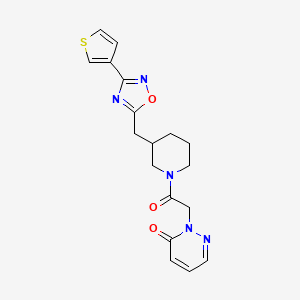![molecular formula C21H16N4O4S2 B2628220 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 851129-93-6](/img/structure/B2628220.png)
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a synthetic compound featuring a complex chemical structure with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide generally involves multi-step reactions, beginning with the preparation of intermediates:
Formation of 1,3,4-oxadiazole ring: : Utilizing hydrazides and appropriate carboxylic acids under dehydrating conditions, the 1,3,4-oxadiazole core is constructed.
Thioether linkage formation: : This involves the reaction of the oxadiazole derivative with suitable thiols under controlled conditions.
Subsequent functionalization: : The dioxin moiety and thiazolyl acetamide group are incorporated through targeted reactions, often requiring the use of coupling agents and catalysts to ensure high yields and purity.
Industrial Production Methods
While industrial-scale production methods may vary, they generally follow optimized versions of the laboratory synthetic routes. Key steps include:
Scale-up of reaction conditions: to ensure consistent product quality and yield.
Utilization of continuous flow reactors: to enhance efficiency and safety.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the final product.
化学反应分析
Types of Reactions
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide can undergo a variety of chemical reactions, including:
Oxidation and Reduction: : Reactivity towards common oxidizing or reducing agents, affecting the thiol or aromatic groups.
Nucleophilic Substitution: : Particularly at the thioether and amide functionalities.
Condensation Reactions: : Forming new heterocyclic structures by reacting with appropriate electrophiles.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: : Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: : Examples include alkoxides, amines, and thiols.
Major Products Formed
The products from these reactions often involve modifications to the oxadiazole, thioether, or dioxin groups, leading to derivatives with potentially enhanced or altered biological activities.
科学研究应用
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide finds significant use in:
Chemistry: : As a building block for synthesizing new heterocyclic compounds.
Biology: : Studied for its potential interactions with various biomolecules and cellular systems.
Medicine: : Investigated for potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: : Utilized in the development of new materials and chemical processes, particularly those requiring high stability and reactivity.
作用机制
The mechanism by which 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide exerts its effects generally involves:
Molecular Interactions: : Binding to specific proteins, enzymes, or receptors, leading to modulation of their activity.
Pathway Engagement: : Influencing cellular signaling pathways, potentially altering gene expression or metabolic processes.
Chemical Reactivity: : Undergoing redox or substitution reactions within biological environments, leading to the formation of active intermediates.
相似化合物的比较
2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole
2-(5-(4-phenylthiazol-2-yl)-1,3,4-oxadiazol-2-ylthio)acetamide
Understanding these similarities and differences aids in the rational design of new compounds with desired properties and activities.
属性
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S2/c26-18(23-20-22-15(11-30-20)13-4-2-1-3-5-13)12-31-21-25-24-19(29-21)14-6-7-16-17(10-14)28-9-8-27-16/h1-7,10-11H,8-9,12H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFIUULXZZMUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)SCC(=O)NC4=NC(=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
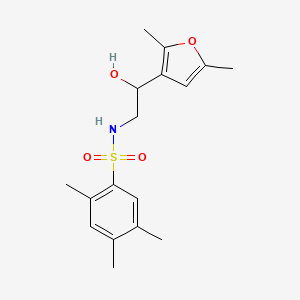
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2628139.png)
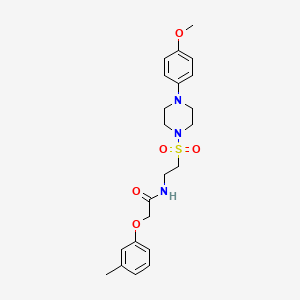
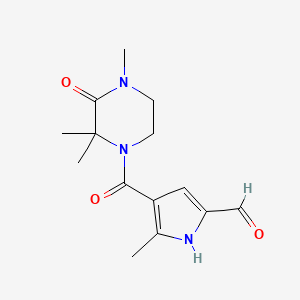
![2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid](/img/structure/B2628145.png)
![2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2628146.png)
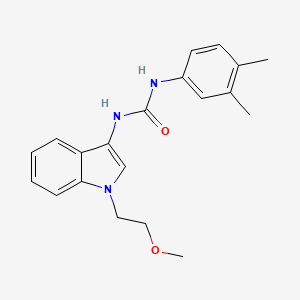
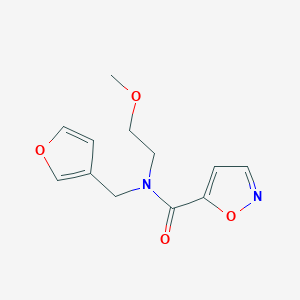
![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2628151.png)

![N-(3,5-dimethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2628153.png)
![2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide](/img/structure/B2628154.png)
![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2628156.png)
